N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H18ClN5OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-11-8-9-14(10-15(11)20)21-18(26)17-16(13-6-4-3-5-7-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
YLOFROSLKLMRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps:
Formation of the triazole ring: This is typically achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Formation of the thiadiazine ring: This involves the reaction of the triazole intermediate with appropriate thiadiazine precursors under specific conditions.
Final coupling: The final step involves coupling the triazolothiadiazine intermediate with 3-chloro-4-methylphenyl isocyanate to form the desired carboxamide.
Chemical Reactions Analysis
N-(3-Chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its anticancer, analgesic, and anti-inflammatory properties, it is being investigated for its potential use in cancer therapy and pain management.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites.
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Comparison with Similar Compounds
N-(3-Chloro-4-methylphenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with unique pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
